Hemoglobin A2 Yokoshima is a variant of hemoglobin A2 characterized by a specific mutation in the delta globin chain. This variant was first identified in a Japanese family and is denoted by the mutation at position 25 of the delta globin chain, where glycine is replaced by aspartic acid (delta 25(B7)Gly >Asp) . Hemoglobin A2 typically constitutes a minor fraction of total hemoglobin in adults, and its analysis is crucial for diagnosing various hemoglobinopathies, including beta thalassemia.
Hemoglobin A2 Yokoshima falls under the classification of abnormal hemoglobins, specifically as a delta chain variant. It is categorized alongside other hemoglobin variants that arise from mutations in the globin genes, which can lead to altered oxygen transport properties or diagnostic challenges in clinical settings .
The synthesis of Hemoglobin A2 Yokoshima involves genetic mutations that affect the delta globin gene. The specific mutation leading to this variant occurs at codon 25, where glycine is substituted with aspartic acid.
The identification of this variant typically employs advanced molecular techniques such as DNA sequencing and high-performance liquid chromatography (HPLC). These methods allow for precise characterization and quantification of hemoglobin variants in blood samples . Chromatography techniques like DEAE-cellulose chromatography have also been used to isolate and purify the variant for further study .
The molecular structure of Hemoglobin A2 Yokoshima consists of two alpha and two delta chains, with the notable mutation at the delta chain. This structural alteration can influence the hemoglobin's stability and its ability to bind oxygen.
The presence of this variant can be detected through various electrophoretic methods that separate different forms of hemoglobin based on their charge and size. The migration patterns observed during these analyses provide insights into the functional implications of the mutation .
The mechanism by which Hemoglobin A2 Yokoshima functions involves its interaction with oxygen molecules. The substitution of glycine with aspartic acid may influence how effectively this variant binds oxygen compared to normal hemoglobins.
Studies suggest that while some mutations may lead to significant functional impairments, others like Hemoglobin A2 Yokoshima may remain functionally competent but could present challenges in diagnostic settings due to their atypical electrophoretic behavior .
The chemical properties are influenced by the mutation at position 25, impacting aspects such as pH stability and interaction with ligands like carbon dioxide. The altered charge from glycine to aspartic acid can also affect how this variant interacts with other biomolecules .
Hemoglobin A2 Yokoshima serves as an important subject in genetic studies related to hemoglobinopathies. Its identification aids in understanding the complexities of beta thalassemia diagnostics, especially when distinguishing between different types of thalassemia carriers. Furthermore, it highlights the significance of genetic screening in populations where such variants are prevalent .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: